Firsocostat, formerly known as GS-0976, is a liver-targeted inhibitor of acetyl-coenzyme A carboxylase (ACC) isoforms 1 and 2. [] It is classified as a small molecule inhibitor. [, ] In scientific research, Firsocostat serves as a valuable tool to investigate the role of ACC in lipid metabolism and explore its therapeutic potential for diseases like nonalcoholic steatohepatitis (NASH), fungal infections, and age-related macular degeneration (AMD).
The synthesis of Firsocostat involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods are not publicly disclosed, the general approach includes:
Technical details regarding the exact reagents and reaction conditions remain confidential due to proprietary concerns from the developing company.
Firsocostat has a molecular formula of and features a complex structure that includes multiple functional groups conducive to its activity as an acetyl-CoA carboxylase inhibitor.
The three-dimensional structure has been modeled using computational chemistry techniques to predict its interaction with acetyl-CoA carboxylase, providing insights into its binding site and mechanism of action .
Firsocostat primarily participates in biochemical reactions involving lipid metabolism. As an inhibitor of acetyl-CoA carboxylase, it disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.
These reactions contribute significantly to its therapeutic effects in reducing hepatic steatosis and inflammation associated with nonalcoholic steatohepatitis .
The mechanism of action for Firsocostat involves:
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular characterization .
Firsocostat is primarily under investigation for its application in treating nonalcoholic steatohepatitis. Its role as an acetyl-CoA carboxylase inhibitor positions it as a promising candidate for managing metabolic diseases associated with dysregulated lipid metabolism.
Acetyl-CoA carboxylase (ACC) catalyzes the rate-limiting step in de novo lipogenesis (DNL), converting acetyl-CoA to malonyl-CoA. This enzyme emerged as a therapeutic target when dysregulated hepatic lipid metabolism was identified as central to nonalcoholic steatohepatitis (NASH) pathogenesis. Early ACC inhibitors (e.g., TOFA) suffered from systemic toxicity and poor liver specificity due to ubiquitous ACC expression. Their non-tissue-selective action caused mitochondrial dysfunction and hypertriglyceridemia, limiting clinical utility [4] [5].
The advent of liver-directed ACC inhibitors addressed these limitations. Preclinical breakthroughs demonstrated that antisense oligonucleotides (ASOs) against ACC1 and ACC2 genes reduced hepatic steatosis in rodent models by simultaneously suppressing DNL (-30–50%) and enhancing fatty acid oxidation (+25–40%). This dual mechanism validated ACC as a high-priority target for metabolic liver diseases [4] [22]. However, ASOs faced challenges in oral bioavailability, spurring development of small-molecule inhibitors optimized for hepatic uptake.
Table 1: Evolution of ACC Inhibitors in Metabolic Liver Disease
Compound Class | Key Examples | Mechanistic Limitations | Hepatic Specificity |
---|---|---|---|
Pan-ACC Inhibitors | TOFA, Soraphen A | Systemic metabolic disturbances | Low |
ASO-based Inhibitors | ISIS-ACC₂ᵣₓ | Poor oral bioavailability | Moderate |
Liver-targeted SMIs | Firsocostat (GS-0976) | OATP-dependent uptake | High |
SMIs: Small-molecule inhibitors; OATP: Organic anion-transporting polypeptide
Firsocostat (NDI-010976, GS-0976) is an oral, liver-targeted allosteric inhibitor of both ACC1 and ACC2 isoforms. Its design leverages OATP-mediated transport (OATP1B1/1B3) to achieve 15-fold higher hepatic concentrations versus plasma, minimizing off-target effects [4] [10]. Mechanistically, it binds the biotin carboxylase (BC) domain, preventing ACC dimerization and activity. This dual action:
In a phase 2 trial (NCT02781584), 20 mg firsocostat for 12 weeks reduced hepatic steatosis by 29% (MRI-PDFF, p<0.001) and decreased fibrotic markers (PRO-C3: -22%; p=0.03) in NASH patients. Heavy water labeling confirmed DNL suppression accounted for 90% of its anti-steatotic effect [1] [2] [5]. Firsocostat also shifted VLDL metabolism, reducing large VLDL particles (-32%) and ApoB100 (-15%), indicating improved lipid trafficking [1].
Table 2: Firsocostat's Multimodal Mechanisms and Clinical Effects
Mechanistic Pathway | Biochemical Impact | Clinical Outcome (Phase 2 Trials) |
---|---|---|
ACC1/ACC2 inhibition | ↓ Malonyl-CoA (-60%) | ↓ Hepatic DNL contribution to palmitate (-45%) |
CPT-1 disinhibition | ↑ β-oxidation (+35%) | ↓ Liver fat content (MRI-PDFF: -29%) |
VLDL remodeling | ↓ Large VLDL particles (-32%) | ↓ Serum ApoB100 (-15%) |
Metabolic gene regulation | ↓ SREBP-1c, ↑ PPARα targets | ↓ Fibrosis biomarkers (PRO-C3: -22%) |
Crucially, firsocostat enables combination therapy paradigms. With the FXR agonist cilofexor, it amplified reductions in liver stiffness (-24% vs. -14% monotherapy) and steatosis (-52% vs. -29%) at 12 weeks. Network meta-analyses rank cilofexor/firsocostat among the top regimens for fibrosis improvement (SUCRA score: 71.38) in metabolic dysfunction-associated steatohepatitis (MASH) [3] [7] [8].
The global MASH epidemic (prevalence: 1.5–6.5%) is fueled by obesity and diabetes, positioning it as the fastest-growing cause of cirrhosis and hepatocellular carcinoma [1] [6]. Hepatic DNL contributes <5% of triglycerides in healthy livers but escalates to >26% in MASH, driven by hyperinsulinemia and dietary carbohydrates [1] [9]. This pathophysiological shift establishes DNL as a causal metabolic node in disease progression.
Pooled cohort analyses (n=65,225) reveal that DNL-derived fatty acids—palmitate (16:0), palmitoleate (16:1n7), and stearate (18:0)—correlate with type 2 diabetes incidence. Each 1-SD increase in 16:0 elevates diabetes risk by 53% (RR: 1.53; 95% CI: 1.41–1.66), independent of adiposity [9]. In MASH patients, DNL elevation persists even in cirrhosis (median contribution to palmitate: 36.8%), despite reduced steatosis, indicating its sustained pathogenic role [1].
Table 3: Epidemiological Drivers for Targeting DNL in MASH
Factor | Contribution to MASH Pathogenesis | Therapeutic Implications |
---|---|---|
DNL upregulation | ↑ from <5% (healthy) to >26% (MASH) of hepatic TG | Directly addressed by ACC inhibition |
DNL fatty acids | Palmitate (RR: 1.53 for diabetes) | Biomarkers for patient stratification |
Slow TG turnover | Hepatic TG t½ >10 days | Requires sustained DNL suppression |
Comorbidity links | Diabetes, obesity amplify DNL | Supports combination with metabolic agents |
Heavy water tracer studies show hepatic triglyceride pools exhibit slow turnover (half-life >10 days) in MASH, necessitating prolonged pharmacologic DNL suppression for meaningful fat reduction [1]. This kinetic insight explains why short-term ACC inhibitors historically underperformed and validates firsocostat’s development for chronic therapy.
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4